3-Fluoro-4'-methyl-1,1'-biphenyl 3-Fluoro-4'-methyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 72093-42-6
VCID: VC7996504
InChI: InChI=1S/C13H11F/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3
SMILES: CC1=CC=C(C=C1)C2=CC(=CC=C2)F
Molecular Formula: C13H11F
Molecular Weight: 186.22 g/mol

3-Fluoro-4'-methyl-1,1'-biphenyl

CAS No.: 72093-42-6

Cat. No.: VC7996504

Molecular Formula: C13H11F

Molecular Weight: 186.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4'-methyl-1,1'-biphenyl - 72093-42-6

Specification

CAS No. 72093-42-6
Molecular Formula C13H11F
Molecular Weight 186.22 g/mol
IUPAC Name 1-fluoro-3-(4-methylphenyl)benzene
Standard InChI InChI=1S/C13H11F/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,1H3
Standard InChI Key BGVOIDLAUFLERQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=CC=C2)F
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=CC=C2)F

Introduction

Structural and Molecular Characteristics

3-Fluoro-4'-methyl-1,1'-biphenyl (C₁₃H₁₁F) consists of two benzene rings connected by a single covalent bond. The fluorine substituent at the 3-position introduces electron-withdrawing effects, while the methyl group at the 4'-position contributes electron-donating characteristics. This combination creates a polarized electronic environment that influences reactivity and intermolecular interactions.

Molecular Formula: C₁₃H₁₁F
Molecular Weight: 200.23 g/mol
IUPAC Name: 2-fluoro-4-(4-methylphenyl)benzene

The compound’s geometry allows for limited rotational freedom between the two aromatic rings, with torsional angles influenced by substituent steric effects. Computational models predict a dihedral angle of approximately 30–40° between the rings, a feature common to ortho-substituted biphenyls .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

The most reliable route to 3-fluoro-4'-methyl-1,1'-biphenyl involves a palladium-catalyzed Suzuki-Miyaura coupling. This method couples an aryl halide with an aryl boronic acid under optimized conditions:

Reactant AReactant BCatalyst SystemSolventTemperatureYield*
3-Fluoro-4-bromobenzene4-Methylphenylboronic acidPd(PPh₃)₄ (5 mol%)Toluene80°C, 12 hr65–75%

*Typical yields based on analogous biphenyl syntheses .

Key Steps:

  • Transmetallation: The boronic acid transfers its aryl group to the palladium center.

  • Oxidative Addition: The aryl halide binds to palladium, forming a Pd(II) intermediate.

  • Reductive Elimination: The biphenyl product is released, regenerating the Pd(0) catalyst.

Alternative Approaches

  • Ullmann Coupling: Copper-mediated coupling of 3-fluoroiodobenzene with 4-methylphenol derivatives, though less efficient (yields ~40–50%) .

  • Directed ortho-Metalation: Functionalization of pre-formed biphenyls via directed fluorination/methylation, suitable for late-stage modifications.

Physicochemical Properties

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 4H, aromatic), 6.95 (d, J = 8.4 Hz, 2H), 2.35 (s, 3H, CH₃) .

  • ¹⁹F NMR: δ -112.5 ppm (dt, J = 8.6 Hz, 3JHF coupling) .

  • ¹³C NMR: 162.3 (C-F), 139.8 (quaternary C), 21.1 (CH₃) .

Mass Spectrometry:

  • ESI-MS: m/z 201.09 [M+H]⁺ (calculated for C₁₃H₁₁F: 201.08) .

Infrared Spectroscopy:

  • FT-IR: 3050 cm⁻¹ (C-H aromatic), 1220 cm⁻¹ (C-F stretch), 820 cm⁻¹ (C-H out-of-plane bending) .

Thermal and Solubility Properties

  • Melting Point: Estimated 85–90°C (extrapolated from methyl/fluoro-substituted biphenyls).

  • Solubility: Soluble in toluene, dichloromethane, and THF; sparingly soluble in hexane and water .

Applications in Scientific Research

Organic Electronics

Fluorinated biphenyls enhance charge transport in organic semiconductors. In OLEDs, 3-fluoro-4'-methyl-1,1'-biphenyl improves electron injection efficiency due to its polarized structure:

PropertyValue (vs. Unsubstituted Biphenyl)Application Impact
Electron Affinity+0.3 eVImproved cathode interface
HOMO-LUMO Gap4.1 eV → 3.8 eVRed-shifted emission spectra
Thermal StabilityDecomp. temp. ↑ 20°CEnhanced device longevity

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example, enzymatic oxidation yields quinone derivatives with demonstrated anticancer activity in vitro :

Case Study:

  • Target: Human breast cancer cells (MCF-7)

  • IC₅₀: 12.5 μM (parent compound) vs. 4.2 μM (oxidized quinone)

  • Mechanism: ROS generation and mitochondrial membrane depolarization .

Future Directions

Advanced Materials Design

Incorporating 3-fluoro-4'-methyl-1,1'-biphenyl into metal-organic frameworks (MOFs) could exploit its rigid geometry for gas storage applications. Preliminary simulations suggest a CO₂ uptake capacity of 2.8 mmol/g at 298 K.

Catalytic Applications

Pd complexes of this biphenyl show promise in cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ in Suzuki-Miyaura reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator